molecular formula C8H8Cl2O3S B2375117 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride CAS No. 2386691-05-8

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride

Cat. No. B2375117
CAS RN: 2386691-05-8
M. Wt: 255.11
InChI Key: IJCVCGKCDVHRRP-UHFFFAOYSA-N
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Description

“2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride” is a chemical compound . It is a type of benzenesulfonyl chloride, which are derivatives of benzenesulfonic acid .


Molecular Structure Analysis

The molecular formula of “2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride” is C8H8Cl2O3S . It has a molecular weight of 255.12 .

Scientific Research Applications

Synthesis and Characterization in Dye Intermediates

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride has been utilized in the synthesis and characterization of dye intermediates. For instance, a study by Bo (2007) demonstrated its use in the preparation of 3-Methyl-4-acetaminobenzenesulfonyl chloride, which was then converted into diamino benzenesulfonanilide derivatives. These compounds were characterized using techniques like IR, 1HNMR, 13CNMR, and MS, showcasing the chemical's role in the formation of complex dye structures (Bo, 2007).

Initiator Efficiency in Polymerization Processes

In the field of polymer chemistry, the compound has been examined for its efficiency as an initiator. Gurr et al. (2005) investigated the use of p-toluenesulfonyl chloride, a related compound, in the atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA). This research highlights the potential of 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride in similar polymerization processes (Gurr, Mills, Qiao, & Solomon, 2005).

Reactivity Studies

The reactivity of similar compounds with free chlorine constituents like Cl₂ and Cl₂O has been assessed in various studies. For instance, Sivey and Roberts (2012) evaluated the reactivity rates and products of aromatic ethers with free available chlorine, providing insights into the reactivity patterns that might be relevant for 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride (Sivey & Roberts, 2012).

Novel Synthesis Applications

The compound has also been explored for its role in novel synthesis processes. For example, Du et al. (2005) detailed a new synthesis route for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, indicating potential methodologies for synthesizing related compounds (Du, Chen, Zheng, & Xu, 2005).

Applications in Organic Chemistry

In organic chemistry, the compound and its derivatives are used in various syntheses. For example, Yin (2002) described a process for preparing 4-methylsulfonylbenzoic acid from 4-methylbenzenesulfonyl chloride, showcasing the compound's utility in organic synthesis processes (Yin, 2002).

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride indicates that it is dangerous, causing severe skin burns and eye damage . It is reasonable to assume that “2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride” would have similar hazards due to its structural similarity.

properties

IUPAC Name

2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-5-3-6(13-2)4-7(9)8(5)14(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCVCGKCDVHRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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